2-(Ethylamino)propanamide

説明

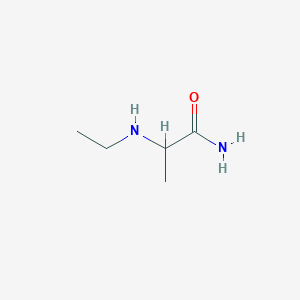

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(ethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRZPTWMDNJLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylamino Propanamide and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-(ethylamino)propanamide identifies two primary bond disconnections for synthetic planning. The first is the amide bond, leading to 2-(ethylamino)propanoic acid and ammonia (B1221849) or an ammonia equivalent. The second key disconnection is at the C-N bond of the ethylamino group, which points to a 2-halopropanamide and ethylamine (B1201723) as immediate precursors.

Further analysis of 2-(ethylamino)propanoic acid suggests precursors such as 2-bromopropanoic acid or alanine (B10760859). These precursors are readily available and provide a straightforward entry into the synthesis of the target molecule. The choice of precursor often depends on the desired stereochemistry of the final product.

Established and Novel Synthetic Routes for this compound

Amidation Reactions and Catalytic Considerations

The formation of the amide bond is a crucial step in the synthesis of this compound. One common method involves the direct amidation of 2-(ethylamino)propanoic acid. This reaction is typically facilitated by coupling agents that activate the carboxylic acid.

Another approach is the reaction of an activated derivative of 2-(ethylamino)propanoic acid, such as an acid chloride or ester, with ammonia. This method often proceeds under milder conditions and can provide higher yields.

Catalytic approaches to amidation are also being explored to improve efficiency and reduce waste. organic-chemistry.org Boronic acid catalysts have shown promise in facilitating direct amidation reactions under mild conditions. organic-chemistry.org These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. ucl.ac.ukucl.ac.uk

The table below summarizes various catalytic systems used in amidation reactions.

| Catalyst System | Reaction Conditions | Substrate Scope | Reference |

| Boronic Acids | Room temperature, various solvents | Broad, including aliphatic and aromatic acids | organic-chemistry.org |

| Triphenylphosphine/N-Chlorophthalimide | Room temperature, toluene (B28343) or acetonitrile (B52724) | Aliphatic, benzylic, and aromatic acids | nih.gov |

Amination Strategies for Ethylamino Group Incorporation

The introduction of the ethylamino group is another key transformation. A widely used method is the nucleophilic substitution of a 2-halopropanamide with ethylamine. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen halide formed as a byproduct.

Reductive amination is an alternative strategy that involves the reaction of a 2-oxopropanamide with ethylamine in the presence of a reducing agent. masterorganicchemistry.com This method can be highly efficient and avoids the use of halogenated intermediates. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.com

The following table outlines different amination strategies.

Stereoselective Approaches for Chiral Induction

The stereochemistry of this compound can be crucial for its intended application. Stereoselective synthesis can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries.

One approach is to start from a chiral precursor such as L-alanine or D-alanine. The stereocenter is retained throughout the synthetic sequence, leading to the corresponding enantiomer of this compound.

Alternatively, asymmetric synthesis methods can be employed. For instance, the asymmetric hydrogenation of an enamide precursor using a chiral catalyst can produce the desired enantiomer with high selectivity. nih.gov Chiral auxiliaries can also be used to control the stereochemistry of the amination step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, solvent, catalyst loading, and reaction time.

For amidation reactions, the choice of coupling agent and the reaction temperature can significantly impact the yield and the extent of side reactions. researchgate.net In amination reactions, the stoichiometry of the reactants and the choice of base are critical for achieving complete conversion.

Design of Experiments (DoE) is a powerful tool for systematically optimizing multiple reaction parameters simultaneously. researchgate.net This statistical approach can help identify the optimal conditions for a given transformation more efficiently than traditional one-variable-at-a-time optimization.

Scale-Up Considerations in Chemical Synthesis

The transition from laboratory-scale synthesis to large-scale production presents several challenges. These include heat transfer, mixing, and the handling of potentially hazardous reagents.

For exothermic reactions, such as some amidation and amination steps, efficient heat removal is crucial to prevent runaway reactions and ensure product quality. The choice of reactor design, such as a continuous flow reactor, can offer better control over reaction parameters and improve safety and efficiency on a larger scale.

Purification methods also need to be adapted for large-scale production. Crystallization is often the preferred method for isolating the final product in high purity. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and particle size distribution.

Advanced Analytical Characterization Techniques for 2 Ethylamino Propanamide Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(Ethylamino)propanamide, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. In ¹H NMR, the hydrogen atoms within the molecule produce distinct signals based on their chemical environment. docbrown.info For a related compound, propanamide, the hydrogen atoms are found in three different chemical environments, resulting in three distinct peaks in a low-resolution spectrum. docbrown.info The integration of these peaks reveals the ratio of protons in each environment. docbrown.info

For this compound, we would expect distinct signals for the ethyl group's CH₃ and CH₂ protons, the methine (CH) proton, and the amine (NH) and amide (NH₂) protons. The chemical shifts of these protons, measured in parts per million (ppm), provide information about their electronic surroundings. The splitting of these signals into multiplets (e.g., triplets, quartets) in a high-resolution spectrum, due to spin-spin coupling with neighboring protons, reveals the connectivity of the atoms. youtube.com The n+1 rule is often applied to predict the splitting pattern. youtube.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments. For instance, in a similar compound, N-ethyl-2-hydroxypropanamide, the ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the alpha-carbon, and the carbons of the ethyl group. urv.cat

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and between protons and carbons, respectively, further confirming the structural assignment of this compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| Ethyl CH₃ | ~1.1 | ~15 | Triplet |

| Ethyl CH₂ | ~2.6 | ~34 | Quartet |

| Methine CH | ~3.3 | ~55 | Quartet |

| Propyl CH₃ | ~1.2 | ~21 | Doublet |

| Amide NH₂ | Broad singlet | - | Singlet |

| Amine NH | Broad singlet | - | Singlet |

| Carbonyl C=O | - | ~175 | - |

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. ontosight.ai In a typical mass spectrum, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info For propanamide, the molecular ion peak is observed at an m/z corresponding to its molecular formula, C₃H₇NO. docbrown.info The presence of a small M+1 peak, about 1.1% for each carbon atom, can help in determining the number of carbon atoms in the molecule. docbrown.info

The fragmentation pattern of the molecular ion provides valuable structural information. docbrown.info The bonds in the molecular ion break to form smaller, charged fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, in the mass spectrum of propanamide, a prominent peak is observed at m/z 44, which corresponds to the [O=C-NH₂]⁺ fragment, formed by the loss of an ethyl group. docbrown.info This is often the base peak, the most abundant ion in the spectrum. docbrown.info For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds, leading to fragments corresponding to the ethylamino group and the propanamide moiety.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of the elemental composition.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 116 | - |

| [M - CH₃]⁺ | 101 | Methyl radical |

| [M - C₂H₅]⁺ | 87 | Ethyl radical |

| [M - NH₂]⁺ | 100 | Amino radical |

| [C₂H₅NHCH]⁺ | 58 | Propanoyl radical |

| [CONH₂]⁺ | 44 | Ethylaminoethyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. ontosight.aidocbrown.info

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation causes vibrations of the bonds within the molecule. specac.com For an amide like this compound, characteristic IR absorption bands are expected. A strong absorption band for the C=O stretching vibration of the amide group is typically observed around 1650 cm⁻¹. docbrown.infoucalgary.ca The N-H stretching vibrations of the primary amide (NH₂) and the secondary amine (NH) groups appear as bands in the region of 3200-3500 cm⁻¹. ucalgary.cadocbrown.info The N-H bending vibrations can also be observed at lower wavenumbers. docbrown.info The presence of C-H and C-N stretching vibrations further confirms the structure. docbrown.info

Raman Spectroscopy: Raman spectroscopy measures the light scattered from a sample. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, non-polar or symmetric bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum. For this compound, Raman spectroscopy can provide complementary information about the C-C backbone and other symmetric vibrations. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. snu.ac.kr

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 (Strong) docbrown.infoucalgary.ca | Moderate |

| Amide N-H | Stretch | 3100 - 3500 (Broad) ucalgary.ca | Weak |

| Amine N-H | Stretch | 3300 - 3500 (Moderate) docbrown.info | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 (Strong) | Strong |

| C-N | Stretch | 1020 - 1250 (Moderate) docbrown.info | Moderate |

| N-H | Bend | 1550 - 1650 (Moderate) docbrown.info | Weak |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Since this compound possesses a chiral center at the second carbon of the propanamide chain, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the enantiomeric purity of a sample. gaussian.com

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de Enantiomers have identical physical properties, including their absorption of unpolarized light, but they exhibit opposite CD spectra. gaussian.com This property allows for the quantitative determination of the enantiomeric excess (ee) in a mixture. nih.gov By comparing the CD spectrum of a sample to that of a pure enantiomer, the relative amounts of the two enantiomers can be determined. chromatographytoday.com Vibrational Circular Dichroism (VCD), which uses infrared light, is another powerful technique for determining the absolute configuration and enantiomeric purity of chiral molecules, even those lacking a UV chromophore. gaussian.comnih.gov

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities or byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and impurity profiling of pharmaceutical compounds and other chemicals. nih.govgoogle.com In HPLC, the sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. asianpubs.org

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). asianpubs.org A detector, such as a UV-Vis detector, would be used to monitor the eluting components. The retention time, the time it takes for a compound to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. google.com

By developing a validated HPLC method, it is possible to separate this compound from its starting materials, byproducts, and degradation products. asianpubs.org This allows for the accurate determination of its purity and the identification and quantification of any impurities present. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to effectively separate a wide range of impurities with different polarities. asianpubs.org

Table 4: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for the specific analysis.

Gas Chromatography (GC) for Volatile Compounds and Derivatization Strategies

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, compounds with polar functional groups, such as the amine and amide groups in this compound, often exhibit poor chromatographic behavior, including peak tailing and low volatility. researchgate.net To overcome these challenges, derivatization is a crucial strategy. researchgate.netjfda-online.com This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its separation and detection by GC. researchgate.net

Derivatization for GC analysis typically involves replacing active hydrogen atoms on polar groups with nonpolar moieties. sigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. jfda-online.com For a compound like this compound, silylation agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed to convert the polar N-H groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com These derivatives are significantly more volatile and less prone to adsorption on the GC column, leading to improved peak shape and resolution. researchgate.net

The selection of the derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization. Factors such as reaction time, temperature, and the choice of solvent can influence the yield and stability of the derivatives. sigmaaldrich.com For instance, TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives, which can be an advantage during sample preparation and analysis. sigmaaldrich.com

Following derivatization, the resulting volatile derivative of this compound can be separated on a suitable GC column, often a capillary column with a nonpolar stationary phase, and detected by a mass spectrometer (MS). GC-MS provides not only retention time data for quantification but also mass spectra that offer structural information, aiding in the unequivocal identification of the compound. sigmaaldrich.comunivie.ac.at

Table 1: Common Derivatization Strategies for GC Analysis

| Derivatization Technique | Reagent Example | Target Functional Groups | Advantages of Derivative |

| Silylation | MTBSTFA | -NH, -OH, -SH | Increased volatility, thermal stability, improved peak shape. researchgate.netsigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -NH, -OH | Increased volatility, enhanced detectability by electron capture detectors (ECD). jfda-online.com |

| Alkylation | Alkyl halides (e.g., pentafluorobenzyl bromide) | Acidic protons | Increased volatility, introduces specific mass fragments for MS analysis. jfda-online.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional high-performance liquid chromatography (HPLC). afmps.bechromatographyonline.com SFC utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, resulting in a "supercritical fluid" with unique properties. chromatographyonline.comresearchgate.net This fluid exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. afmps.bechromatographyonline.com

For the chiral separation of this compound, which possesses a stereocenter, SFC is particularly well-suited. The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. afmps.be

In SFC, the mobile phase composition, which includes the supercritical fluid (CO2) and an organic modifier (e.g., methanol, ethanol, or isopropanol), plays a critical role in achieving enantioselectivity. afmps.be The type and concentration of the modifier can significantly influence the retention and resolution of the enantiomers. afmps.be Method development in chiral SFC often involves screening different CSPs and mobile phase compositions to identify the optimal conditions for separation. chromatographyonline.com

The advantages of SFC for chiral separations include:

Speed: Higher flow rates can be used without a significant loss in efficiency, leading to shorter analysis times. afmps.be

Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled from the atmosphere, making SFC a "greener" alternative to normal-phase HPLC which often uses toxic solvents. chromatographyonline.comresearchgate.net

Complementary Selectivity: SFC can sometimes provide different or improved chiral recognition compared to HPLC for the same CSP. chromatographyonline.com

Table 2: Parameters in Chiral SFC Method Development

| Parameter | Description | Impact on Separation |

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector. | Primary determinant of enantioselectivity. chromatographyonline.com |

| Mobile Phase Modifier | An organic solvent (e.g., methanol) added to the supercritical CO2. | Affects retention, selectivity, and peak shape. afmps.be |

| Temperature | The temperature of the column. | Can influence enantioselectivity and analysis time. afmps.be |

| Back Pressure | The pressure maintained in the system to keep the mobile phase supercritical. | Affects the density and solvating power of the supercritical fluid. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Higher flow rates lead to faster analysis times. afmps.be |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ijcrt.org This method provides unparalleled detail about molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the properties and interactions of a compound like this compound. hitgen.com

The process begins with the growth of a high-quality single crystal of the compound. ijcrt.org This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots. ijcrt.org The intensities and positions of these spots are recorded by a detector. ijcrt.org

Mathematical analysis of this diffraction pattern, using Fourier transforms, allows for the reconstruction of an electron density map of the molecule. mdpi.com From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. ijcrt.orgmdpi.com

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its covalent structure and the relative orientation of its ethylamino and propanamide moieties. In the case of a single enantiomer, it would determine the absolute stereochemistry. For a racemic mixture, it would reveal how the two enantiomers pack together in the crystal lattice. This structural information is invaluable for computational modeling, understanding intermolecular interactions, and correlating structure with physical and chemical properties. hitgen.com

Table 3: Information Obtained from X-ray Crystallography

| Structural Information | Description | Significance for this compound |

| Bond Lengths and Angles | The precise distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent framework and identifies any structural strain. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Describes the 3D shape and orientation of the ethyl and amide groups. |

| Stereochemistry | The absolute configuration of chiral centers. | Unambiguously determines the R/S configuration of the stereocenter. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding, and van der Waals forces in the crystal lattice. | Explains the solid-state packing and can inform on physical properties like melting point. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. ijcrt.org | Characterizes the crystalline form of the solid. |

Computational and Theoretical Chemistry Investigations of 2 Ethylamino Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic properties and reactivity of molecules. researchgate.netjst.org.inaps.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 2-(Ethylamino)propanamide, these calculations can reveal the distribution of electrons, the nature of its chemical bonds, and the regions of the molecule most susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. hust.edu.vnchemrevlett.comarxiv.org Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including organic molecules like this compound. arxiv.orgaalto.firesearchgate.net

DFT calculations can be employed to determine key properties of this compound:

Optimized Molecular Geometry: The calculation identifies the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Molecular Orbital (MO) Analysis: DFT provides information on the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of the molecule |

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules. mpg.de These simulations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nmrdb.org The prediction is based on calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. These predicted shifts are invaluable for assigning peaks in an experimental NMR spectrum and confirming the connectivity of the molecule. For this compound, different proton and carbon environments would result in distinct chemical shifts. docbrown.infosavemyexams.com

| Proton Group | Environment | Predicted Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| -CH3 (propanamide) | Methyl adjacent to a chiral center | ~1.2 - 1.4 | Doublet |

| -CH- | Methine adjacent to NH and C=O | ~3.2 - 3.5 | Quartet |

| -NH2 | Amide protons | ~7.0 - 8.0 | Two broad singlets |

| -NH- (ethyl) | Secondary amine proton | ~1.5 - 2.5 (variable) | Broad singlet/triplet |

| -CH2- (ethyl) | Methylene adjacent to NH | ~2.6 - 2.9 | Multiplet |

| -CH3 (ethyl) | Terminal methyl | ~1.0 - 1.2 | Triplet |

Infrared (IR) Spectroscopy: The simulation of an IR spectrum involves calculating the vibrational frequencies of the molecule. chemrxiv.orgnanoacademic.com Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and is associated with a particular frequency. These calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. For this compound, characteristic peaks for N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band) would be predicted. nih.govdocbrown.info

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are simulated by calculating the electronic transitions between the ground state and various excited states. barbatti.orgillinois.eduyoutube.com Time-dependent DFT (TD-DFT) is a common method for this purpose. gaussian.com The calculation yields the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). gaussian.com For this compound, the primary absorption would likely be due to the n → π* transition of the carbonyl group in the amide functionality. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. researchgate.netmdpi.commdpi.com This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred three-dimensional shape.

Solvent Interactions: MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). This allows for the study of solvation shells, the formation and dynamics of hydrogen bonds between the molecule's amide and amine groups and the solvent, and the calculation of properties like the radial distribution function, which describes how the solvent organizes around the solute. mdpi.com

In Silico Modeling for Intermolecular Interactions

In silico modeling encompasses a broad range of computational techniques used to study molecular interactions. For this compound, these models are essential for understanding how molecules interact with each other in a condensed phase (liquid or solid) or with biological macromolecules.

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The presence of N-H groups (in both the amide and ethylamino functions) as hydrogen bond donors and the C=O group as a hydrogen bond acceptor allows for strong and directional hydrogen bonding. Computational models can calculate the geometry and energy of these bonds, which are critical in determining the physical properties (like boiling point and solubility) and crystal packing of the compound.

Docking Studies: If this compound is being investigated for potential biological activity, molecular docking simulations can be performed. These studies predict the preferred orientation of the molecule when bound to a specific protein target, providing insights into its potential mechanism of action.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netchemrxiv.orgsysrevpharm.orgmdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a set of similar compounds. chemrxiv.org

For this compound, QSPR models could be developed or used to predict a variety of properties without the need for direct experimentation:

Physicochemical Properties: Solubility, boiling point, melting point, and partition coefficient (logP) are common properties predicted by QSPR. mdpi.com

Molecular Descriptors: The input for QSPR models consists of various molecular descriptors calculated from the chemical structure. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

Once a reliable QSPR model is established for a class of compounds including amides, the descriptors for this compound can be calculated and fed into the model to predict its properties. nih.gov This approach is particularly valuable for high-throughput screening of virtual compound libraries in drug discovery and materials science. sysrevpharm.org

In Vitro Biomolecular Interaction Profile of this compound Remains Uncharacterized in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the in vitro biomolecular interaction studies of the chemical compound this compound. As a result, a detailed article structured around its specific protein-ligand recognition, nucleic acid interaction, cellular uptake, and pathway modulation at a molecular level cannot be generated at this time.

The requested in-depth analysis requires specific experimental data from biochemical and cellular assays, which are not present in the accessible scientific domain for this particular compound. General principles of biomolecular interactions are well-established; however, applying these concepts to this compound without specific research findings would be speculative and would not meet the required standards of scientific accuracy.

Further research, including targeted laboratory studies, would be necessary to elucidate the specific mechanisms by which this compound may interact with biological systems. Such studies would involve:

Investigation of Protein-Ligand Recognition Mechanisms: This would entail experiments to determine if this compound binds to any proteins and, if so, to characterize these interactions.

Enzyme Binding and Modulation Principles: Assays would be needed to screen for any inhibitory or activating effects on a wide range of enzymes. Should any activity be identified, further studies would be required to determine the mode of interaction, such as binding to the active site or an allosteric site.

Receptor Interaction Principles: Radioligand binding assays or other biophysical techniques would be necessary to assess any potential binding to cellular receptors. Positive results would warrant further investigation into binding kinetics and selectivity profiles.

Nucleic Acid Interaction Modes: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be employed to investigate any potential binding to DNA or RNA, including modes like intercalation or groove binding.

Advanced In Vitro Cellular Uptake and Distribution Studies: Cellular assays using techniques like mass spectrometry or radiolabeling would be required to determine if and how this compound is taken up by cells and to characterize its subcellular distribution.

Exploration of Cellular Pathway Modulation at a Molecular Level: Should cellular uptake be confirmed, further molecular biology studies, such as Western blotting or reporter gene assays, would be needed to identify any downstream effects on cellular signaling pathways.

Without such foundational research, any article on the in vitro biomolecular interactions of this compound would be devoid of the specific data and detailed research findings necessary to fulfill the requested structure and content.

Rational Design and Synthesis of 2 Ethylamino Propanamide Analogs for Research Exploration

Principles of Structure-Activity Relationship (SAR) Design in Analog Development

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and drug design, aiming to understand how the chemical structure of a molecule correlates with its biological activity. gardp.orgdrugdesign.org The core principle is that the biological effect of a compound is a direct function of its molecular structure. patsnap.com By systematically modifying a lead compound, such as 2-(Ethylamino)propanamide, researchers can identify key structural features, known as pharmacophores, that are essential for its interaction with a biological target. nih.gov This process allows for the rational design of new analogs with potentially improved potency, selectivity, and other desirable properties. gardp.org

In the context of developing analogs of this compound, an SAR campaign would involve a series of iterative modifications to its core structure. The goal is to map out which parts of the molecule are critical for its activity and which can be altered to enhance its function. drugdesign.org Key areas for modification on the this compound scaffold include:

The Ethyl Group: The size, shape, and lipophilicity of this group can be varied. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains would probe the steric tolerance of the binding site. Introducing cyclic structures (cyclopropyl, cyclobutyl) could explore conformational constraints.

The Secondary Amine: The hydrogen on the secondary amine is a potential hydrogen bond donor. This position could be modified to a tertiary amine by adding another alkyl group, or the nitrogen could be incorporated into a heterocyclic ring (e.g., pyrrolidine, piperidine) to restrict its conformation.

The Propanamide Backbone: The length of the carbon chain between the amino group and the amide could be shortened or lengthened to alter the spacing between these two key functional groups. Introducing substituents on the backbone could create chiral centers and explore stereospecific interactions.

The Primary Amide: The two hydrogens on the primary amide are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. drugdesign.org One or both hydrogens could be replaced with alkyl groups to systematically probe the importance of these hydrogen bonds.

The insights gained from these modifications guide the design of subsequent generations of compounds, leading to a more refined understanding of the molecular interactions driving the desired biological effect. patsnap.comcollaborativedrug.com

Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs

| Analog Structure | Modification on this compound Scaffold | Hypothesized Rationale | Potential Impact on Activity |

|---|---|---|---|

| 2-(Methylamino)propanamide | R1 = Methyl | Probing for smaller steric bulk tolerance at the amine. | May increase or decrease activity depending on binding pocket size. |

| 2-(Propylamino)propanamide | R1 = Propyl | Exploring tolerance for larger, more lipophilic groups. | Could enhance binding through hydrophobic interactions. |

| 2-(Diethylamino)propanamide | Tertiary Amine | Removal of a hydrogen bond donor. | Likely to decrease activity if H-bond is critical for binding. |

| 3-(Ethylamino)butanamide | Lengthened Backbone | Altering the distance between key functional groups. | May improve or disrupt optimal positioning in the binding site. |

Combinatorial and Parallel Synthesis Approaches for Analog Libraries

To efficiently explore the SAR of this compound, modern synthetic strategies like combinatorial chemistry and parallel synthesis are employed. These techniques enable the rapid generation of large, diverse collections of related compounds, known as libraries. spirochem.comwuxiapptec.com This high-throughput approach significantly accelerates the process of identifying compounds with desired properties compared to traditional one-at-a-time synthesis. asynt.com

Parallel synthesis involves conducting multiple, separate reactions simultaneously in an array format, such as a 96-well plate. spirochem.comimperial.ac.uk Each well contains a different combination of starting materials, but the reactions are typically run under the same conditions. asynt.com This method is highly effective for creating focused libraries where the core scaffold remains the same while peripheral substituents are varied. For a this compound library, one could start with a common backbone precursor and react it with a diverse set of amines or carboxylic acid derivatives in parallel to generate hundreds of distinct analogs. The identity of the compound in each well is known from its position in the array. imperial.ac.uk

Combinatorial chemistry , particularly using the "split-and-pool" method, can generate even larger libraries. youtube.com In this approach, a solid support (like resin beads) is divided into multiple portions. Each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step with another set of building blocks. uniroma1.it While this method can produce millions of compounds in just a few steps, it results in mixtures that require deconvolution to identify the active components. imperial.ac.uk

For creating a library of this compound analogs, solid-phase organic synthesis (SPOS) is a particularly useful technique, especially in a parallel format. nih.gov The initial building block can be attached to a solid support, allowing for the use of excess reagents and simplified purification—unreacted reagents are simply washed away. The general steps for a solid-phase parallel synthesis of this compound analogs would involve:

Attaching a protected amino acid (e.g., protected alanine) to a resin.

Deprotecting the amino group.

Performing a key reaction, such as reductive amination, with a library of different aldehydes or ketones to install the "ethyl" portion and its variations.

Cleaving the final compounds from the resin into individual wells of a microtiter plate for screening.

These high-throughput synthesis methods are essential tools for rapidly generating the chemical matter needed to build a comprehensive SAR dataset. wuxiapptec.com

Exploration of Substituent Effects on Molecular Properties and Interactions

The properties and biological activity of this compound analogs are heavily influenced by the nature of the substituents added to the core structure. fiveable.me Substituent effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects. ucsb.edu Understanding these effects is crucial for fine-tuning a molecule's interactions with its biological target. researchgate.net

Electronic Effects: These effects alter the electron density distribution within the molecule. lumenlearning.com

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of atoms. Electron-withdrawing groups (EWGs), such as halogens (F, Cl) or a nitro group (-NO₂), pull electron density towards themselves. Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density away. ucsb.edu Adding an EWG to a phenyl ring attached to the this compound scaffold could, for example, increase the acidity of a nearby proton or alter the strength of a hydrogen bond.

Resonance Effects: These occur in conjugated systems where electrons can be delocalized through pi orbitals. A substituent with a lone pair of electrons, like a hydroxyl (-OH) or amino (-NH₂) group, can donate electron density into an attached aromatic ring, a +R effect. lumenlearning.com This can significantly impact the molecule's electrostatic potential and its ability to participate in pi-stacking or other noncovalent interactions. rsc.org

Steric Effects: This refers to the spatial arrangement of atoms and the physical bulk of a substituent. Large, bulky groups can physically hinder the molecule from adopting the optimal conformation for binding to a receptor. mdpi.com However, they can also be used to probe the size and shape of a binding pocket or to introduce conformational rigidity, which can sometimes be beneficial for activity.

The interplay of these effects determines how an analog interacts with its target. For instance, a drug-receptor interaction often involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netmsdmanuals.com Modifying a substituent can change the molecule's dipole moment, pKa, lipophilicity (logP), and hydrogen bonding capacity, all of which are critical for binding affinity and specificity. mdpi.commdpi.com For example, adding a fluorine atom can increase metabolic stability and sometimes enhance binding affinity through favorable electrostatic interactions, while switching from an ethyl to a t-butyl group would drastically increase steric bulk and lipophilicity.

Table 2: Potential Effects of Substituents on a Phenyl-Modified this compound Analog

| Substituent (X) | Electronic Effect | Steric Effect | Potential Impact on Molecular Interactions |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Minimal | Baseline for comparison. |

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Small | Increases lipophilicity; may fill a small hydrophobic pocket. |

| -OH (Hydroxyl) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Small | Can act as a hydrogen bond donor and acceptor. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Small | Increases lipophilicity; can form halogen bonds. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Inductive & Resonance) | Medium | Can act as a strong hydrogen bond acceptor. |

Emerging Research Directions and Methodological Advances in 2 Ethylamino Propanamide Studies

Application of Artificial Intelligence and Machine Learning in Synthetic Route Prediction

The synthesis of novel compounds is a critical first step in their chemical and biological evaluation. Traditional synthetic planning relies heavily on the intuition and accumulated knowledge of expert chemists. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this field by enabling rapid, automated, and optimized prediction of synthetic routes. nih.govresearchgate.netjetir.org

| Parameter | AI-Predicted Route A | AI-Predicted Route B | AI-Predicted Route C |

| Starting Materials | Ethylamine (B1201723), 2-Bromopropanamide | Propanamide, Ethanal, H₂/Catalyst | Alaninamide, Ethyl Iodide |

| Number of Steps | 1 | 2 (Reductive Amination) | 1 |

| Predicted Yield | 85% | 78% | 82% |

| Reagent Cost Index | Low | Low-Medium | Medium |

| Model Confidence Score | 0.92 | 0.88 | 0.85 |

This table is for illustrative purposes and represents hypothetical data that could be generated by synthetic route prediction software.

Development of Advanced Biosensors for Molecular Interaction Detection

Understanding how a compound like 2-(Ethylamino)propanamide interacts with biological molecules is fundamental to determining its mechanism of action. Advanced biosensors are analytical devices that convert a molecular recognition event into a measurable signal, offering real-time, label-free detection of these interactions. nih.govmdpi.com

A biosensor typically consists of two main components: a biological recognition element (e.g., enzyme, antibody, nucleic acid) that specifically interacts with the target analyte, and a transducer that converts this interaction into an optical, electrical, or mass-based signal. nih.govresearchgate.netnih.gov For a small molecule like this compound, a potential biorecognition element could be a target protein or enzyme whose function is modulated by the compound.

Recent advancements have focused on various types of biosensors:

Optical Biosensors: These include technologies like Surface Plasmon Resonance (SPR), which measures changes in the refractive index at a sensor surface upon binding of an analyte. nih.gov

Electrochemical Biosensors: These devices, which can be amperometric, potentiometric, or conductometric, detect changes in electrical properties resulting from a biochemical interaction. nih.govfrontiersin.org They are known for their high sensitivity and potential for miniaturization.

Piezoelectric Biosensors: These mass-based sensors, such as the Quartz Crystal Microbalance (QCM), detect changes in oscillation frequency as molecules bind to the sensor surface. mdpi.comnih.gov

The development of biosensors for amino acids and their derivatives is an active area of research. nih.govnih.govresearchgate.netrug.nl These biosensors often utilize enzymes like L-amino acid oxidase, which can be immobilized on an electrode to detect the target molecule. nih.govresearchgate.net Such a strategy could be adapted to create a specific biosensor for this compound to study its binding kinetics with target proteins.

The table below compares the general characteristics of different biosensor technologies applicable to the study of small molecule interactions.

| Biosensor Type | Principle | Typical Sensitivity | Response Time | Application for this compound |

| Surface Plasmon Resonance (SPR) | Change in refractive index | Nanomolar (nM) to Micromolar (µM) | Seconds to Minutes | Studying binding kinetics with purified target proteins. |

| Electrochemical | Measures current, potential, or impedance | Picomolar (pM) to Nanomolar (nM) | Seconds | High-sensitivity detection in complex biological fluids. |

| Quartz Crystal Microbalance (QCM) | Change in crystal oscillation frequency | Nanogram (ng) range | Real-time | Measuring binding to cellular membranes or immobilized targets. |

| Fluorescence-Based | Change in fluorescence intensity or lifetime | Picomolar (pM) to Micromolar (µM) | Milliseconds to Seconds | High-throughput screening of interactions in solution. |

This table provides a general comparison of biosensor technologies.

Integration of Multi-Omics Data in Chemical Biology Research

To gain a comprehensive understanding of the biological effects of this compound, it is essential to look beyond single molecular interactions and examine its impact on the entire biological system. Multi-omics is an approach that integrates data from different "omics" layers—such as genomics, transcriptomics, proteomics, and metabolomics—to form a holistic view of cellular functions and molecular interactions. labmanager.comnih.govrsc.org

By combining insights from multiple molecular levels, researchers can uncover complex biological phenomena that would be missed by a single-omics approach. labmanager.comnih.gov For example, after treating a cell line with this compound:

Transcriptomics (measuring RNA transcripts) can reveal which genes are up- or down-regulated in response to the compound. nih.gov

Proteomics (measuring the protein population) can show how these changes in gene expression translate to altered protein levels and post-translational modifications. labmanager.comnih.gov

Metabolomics (measuring small molecule metabolites) provides a functional readout of the cellular state by showing how the compound impacts metabolic pathways. nih.govresearchgate.net

The integration of these datasets is a powerful strategy for identifying drug targets, elucidating mechanisms of action, and discovering biomarkers. nih.govmdpi.com Various computational methods, including correlation-based strategies, network analysis, and machine learning, are used to analyze and integrate these complex, large-scale datasets. nih.govnih.gov This systems-level perspective is crucial for understanding the intricate network of interactions that occur when a compound like this compound is introduced into a biological system. embopress.org

| Omics Layer | Molecules Analyzed | Information Gained for this compound Study |

| Genomics | DNA | Identifies genetic variations that may influence response to the compound. |

| Transcriptomics | RNA | Reveals changes in gene expression patterns induced by the compound. |

| Proteomics | Proteins | Shows alterations in protein abundance, modifications, and interaction networks. |

| Metabolomics | Metabolites (sugars, lipids, amino acids) | Provides a snapshot of the functional impact on cellular metabolism and pathways. |

Future Perspectives in Probing Complex Chemical-Biological Systems

The future of chemical biology research on compounds like this compound lies in the synergistic integration of the advanced methodologies discussed. Probing the complex interplay between chemicals and biological systems requires a multi-faceted approach that bridges synthesis, real-time detection, and systems-level analysis.

The continued development of AI in chemistry will not only streamline the synthesis of this compound and its derivatives but also aid in predicting their properties and potential biological targets. researchgate.net This will accelerate the design-build-test-learn cycle in chemical biology.

Simultaneously, the evolution of biosensor technology will enable more sensitive and high-throughput screening of molecular interactions. nih.govmdpi.com The miniaturization of these platforms and their integration into wearable or microfluidic devices could allow for continuous monitoring of a compound's effects in real-time within living systems. labmanager.com

Finally, the increasing sophistication of multi-omics data integration, powered by machine learning, will allow researchers to build comprehensive models of how compounds like this compound perturb biological networks. seer.bionih.gov The integration of chemical proteomics with AI and structural biology is expected to deepen our understanding of protein functions and support the advancement of precision medicine. nih.gov This holistic view is essential for translating basic scientific discoveries into tangible applications. The convergence of these fields promises to provide unprecedented insight into the chemical-biological systems, transforming our ability to understand and manipulate them. rsc.org

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

Scaffold Modification : Systematically vary substituents (e.g., alkyl chain length, aromatic groups).

Assay Selection : Use high-throughput screening (HTS) for binding affinity and functional activity.

Data Triangulation : Combine SAR with molecular dynamics to rationalize observed trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。